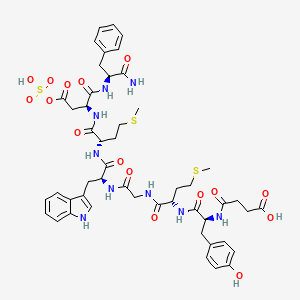
2,4-Diacetyl-1,3-benzenediol
Vue d'ensemble
Description
2,4-Diacetyl-1,3-benzenediol , also known as 2,4-diacetylresorcinol , is an organic compound with the molecular formula C10H10O4 . It falls under the category of benzenediols , specifically the 1,3-isomer (meta-isomer) . Resorcinol, its structural isomer, is another well-known compound in this class .
Synthesis Analysis
The synthesis of 2,4-diacetylresorcinol involves acetylating resorcinol (1,3-benzenediol) at the 2 and 4 positions . This process introduces two acetyl groups onto the resorcinol ring. The reaction typically occurs under acidic conditions, using acetic anhydride or acetyl chloride as acetylating agents .
Molecular Structure Analysis
The molecular structure of 2,4-diacetylresorcinol consists of a benzene ring with two acetyl (CH3C=O) groups attached to adjacent carbon atoms. The IUPAC Standard InChI representation is: InChI=1S/C10H10O4/c1-5(11)7-3-4-8(13)9(6(2)12)10(7)14/h3-4,13-14H,1-2H3 .
Chemical Reactions Analysis
2,4-Diacetylresorcinol can undergo various chemical reactions, including acylation, oxidation, and condensation reactions. For example, it can react with primary amines to form Schiff bases. Additionally, it may participate in nucleophilic substitution reactions at the acetyl groups .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Industrial and Chemical Uses
2,4-Diacetyl-1,3-benzenediol, also referred to as resorcinol or 1,3-benzenediol, has versatile applications in the industrial and chemical sectors. It is utilized in the production of dyes, medicines, photography, rubber, and fur dyeing. Furthermore, it serves as an agent for oxygen removal and is involved in the manufacturing of antioxidants for rubber and lubricating oils. This compound is naturally found in substances such as crude wood tar, beet sugar, bituminous shale, coal, onions, and cigarette smoke (Andersen & Carisen, 1988).
Biological and Environmental Research
In biological and environmental research, 2,4-Diacetyl-1,3-benzenediol has been studied for its role in anaerobic metabolism. Specific bacteria, such as a Clostridium sp., utilize this compound in their metabolic processes. The compound is reduced to 1,3-cyclohexanedione, which is then hydrolytically cleaved to 5-oxocaproic acid (Kluge, Tschech & Fuchs, 1990).
Food Preservation
In the food industry, 2,4-Diacetyl-1,3-benzenediol has shown effectiveness in food preservation. Studies have demonstrated its ability to prevent browning in shrimp, mushrooms, fresh-cut pear, and potato. Additionally, it can extend the storage time of apples and inhibit microbial growth (Zheng Yong-hua, 2005).
Cosmetic Applications
In the cosmetic field, derivatives of 2,4-Diacetyl-1,3-benzenediol have been explored as skin lightening agents. For example, 4-(1-phenylethyl)1,3-benzenediol has been identified as a stable and potent inhibitor of melanin synthesis, offering a safe alternative for skin lightening (Vielhaber et al., 2007).
Environmental Science
In environmental science, 2,4-Diacetyl-1,3-benzenediol is recognized for its role in secondary organic aerosol formation. Its oxidation reactions, especially in the presence of NOx, contribute significantly to the formation of secondary organic aerosols, a crucial aspect of atmospheric chemistry (Finewax, de Gouw & Ziemann, 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(3-acetyl-2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5(11)7-3-4-8(13)9(6(2)12)10(7)14/h3-4,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONRSNZGOMBWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176017 | |
| Record name | 2,4-Diacetyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2163-12-4 | |
| Record name | 2,4-Diacetyl-1,3-benzenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diacetyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 4-{[4-(dibenzylamino)phenyl][4-(dibenzyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}benzene-1,3-disulfonate](/img/structure/B1615637.png)

![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B1615641.png)










